molecular formula C15H14FN5OS B5607480 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5607480
M. Wt: 331.4 g/mol
InChI Key: KIYHBSWBCQZPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide involves complex chemical reactions. For instance, the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, a related compound, can be achieved through the treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in a solution of potassium hydroxide in ethanol. This process involves a complex mechanism leading to the formation of the desired compound, which can further be transformed into N-substituted amide derivatives through reaction with different chloroacetamides. The structural confirmation of the products is typically achieved using IR, NMR, and MS data (Nguyen Tien Cong et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied using various spectroscopic techniques. These compounds exhibit a high degree of structural complexity, with molecular probes based on similar scaffolds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine showing high affinity and selectivity due to specific structural features (T. Kumar et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature typically involve cyclization processes, substitutions, and the formation of derivatives through reactions with various reagents. The chemical properties of these compounds are influenced by their structural components, such as the triazolo[1,5-a]pyrimidine core, which plays a crucial role in their reactivity and interaction with other molecules (H. Repich et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular configuration. The arrangement of functional groups and the overall molecular geometry significantly affect these properties. Studies on similar compounds have shown diverse crystalline structures, which are analyzed using X-ray diffraction techniques to understand their solid-state properties and intermolecular interactions (Hu et al., 2011).

properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS/c1-9-7-10(2)21-14(17-9)19-15(20-21)23-8-13(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYHBSWBCQZPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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